4-(2-Methoxy-4-nitrophenyl)morpholine

Vue d'ensemble

Description

The compound "4-(2-Methoxy-4-nitrophenyl)morpholine" is a molecule that incorporates both a morpholine ring and a nitrophenyl group with a methoxy substituent. Morpholine is a heterocyclic amine, characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The nitrophenyl group is a common functional group in organic chemistry, consisting of a benzene ring with a nitro group (-NO2) attached, which is known for its electron-withdrawing properties. The methoxy group (-OCH3) is an electron-donating substituent that can influence the reactivity of the nitrophenyl ring.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was performed from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent by cyclization reaction, reduction, and acidification, yielding a 62.3% yield . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, was achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through rearrangement, condensation, and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic methods. For example, the crystal structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was determined using X-ray diffraction, revealing dihedral angles between the benzene rings and the morpholine ring . Similarly, the structure of nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline was confirmed by 1H NMR and 13C NMR studies and studied their crystal structure using single crystal X-ray diffraction technique .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For instance, morpholine adds smoothly at the double bond of substituted nitro-2-trifluoromethylchromones to form corresponding chroman-4-ones . The reactivity of morpholine derivatives can also be influenced by the presence of electron-donating or withdrawing groups, as seen in the kinetics and mechanisms of reactions with alicyclic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be quite diverse, depending on the substituents attached to the morpholine ring. For example, the compound N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its derivatives were synthesized and characterized, showing coordination with palladium(II) and mercury(II) . The biological activities of 2,2,4-substituted morpholines were also investigated, revealing a range of properties including sympathomimetic, analgesic, and anti-inflammatory effects .

Applications De Recherche Scientifique

Synthesis Improvements

A novel nitration process for synthesizing 4-(4-Methoxy-3-nitrophenyl)morpholine was developed, which enhanced the safety, robustness, and yield of the synthesis process. This method involved converting crude 4-(4-methoxyphenyl)morpholine to its nitric acid salt and then adding it to concentrated sulfuric acid. This approach led to a 59% overall yield improvement, a 30% capacity increase, and a 40% waste reduction, alongside simplified operations and a detailed thermal hazard analysis to ensure safety (Zhang et al., 2007).

Chemical Synthesis

The addition of morpholine to substituted nitro-trifluoromethylchromones resulted in the formation of 2-morpholino-2-trifluoromethylchroman-4-ones, showcasing morpholine's ability to react smoothly at the double bond of these compounds. This reaction highlights the versatility of morpholine-containing compounds in chemical synthesis, potentially including 4-(2-Methoxy-4-nitrophenyl)morpholine (Sosnovskikh & Usachev, 2001).

Intermediate for Biologically Active Compounds

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing biologically active compounds. Its synthesis from cyclopentanone oxime and 1-fluoro-4-nitrobenzene involves rearrangement, condensation, and nucleophilic substitution reactions. This compound serves as a critical intermediate for developing small molecule inhibitors with potential anticancer properties (Wang et al., 2016).

Fluorescent Probe Development

A novel off-on fluorescent probe with 4-nitroimidazole moiety and morpholine groups was developed for selective detection of hypoxia or nitroreductase. The probe, designed for biomedical research fields, aims to image disease-relevant hypoxia in tumor cells, demonstrating the potential of morpholine derivatives in advanced imaging techniques (Feng et al., 2016).

Hydrogen Sulfide–Releasing Molecule

A water-soluble, slow-releasing hydrogen sulfide compound, morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137), was characterized for its potential in cardiovascular biology. This compound, releasing H2S slowly, exhibited vasodilator and antihypertensive activities, providing insights into the biological effects of hydrogen sulfide and its therapeutic value in cardiovascular diseases (Li et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

4-(2-methoxy-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORWLDQABONDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620354 | |

| Record name | 4-(2-Methoxy-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-4-nitrophenyl)morpholine | |

CAS RN |

97459-72-8 | |

| Record name | 4-(2-Methoxy-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

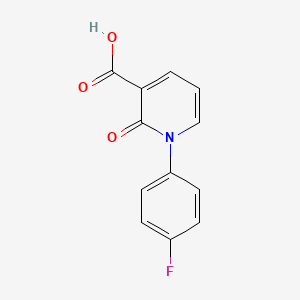

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)